HS-27

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

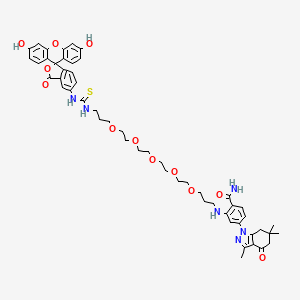

2-[3-[2-[2-[2-[2-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H60N6O12S/c1-32-47-43(30-51(2,3)31-44(47)61)58(57-32)34-7-10-37(48(53)62)42(27-34)54-14-4-16-64-18-20-66-22-24-68-25-23-67-21-19-65-17-5-15-55-50(71)56-33-6-11-39-38(26-33)49(63)70-52(39)40-12-8-35(59)28-45(40)69-46-29-36(60)9-13-41(46)52/h6-13,26-29,54,59-60H,4-5,14-25,30-31H2,1-3H3,(H2,53,62)(H2,55,56,71) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGHMMYGFASWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NCCCOCCOCCOCCOCCOCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H60N6O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

993.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hs27 Human Foreskin Fibroblast Cell Line: A Technical Guide

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

The Hs27 human foreskin fibroblast cell line is a valuable tool in a wide range of biomedical research, from fundamental cell biology to preclinical drug development. This technical guide provides a comprehensive overview of the origin, characteristics, and experimental protocols associated with this cell line, with a focus on providing practical information for laboratory use.

Core Information and Origin

The Hs27 cell line was established from the foreskin of a normal, newborn Black male.[1] It is a finite cell line, capable of being propagated for approximately 42 passages before senescence.[1] This cell line exhibits a fibroblastic morphology and adheres to standard tissue culture-treated surfaces.

Key Characteristics

A summary of the essential characteristics of the Hs27 cell line is provided in the table below.

| Characteristic | Description |

| Organism | Homo sapiens (Human) |

| Tissue of Origin | Foreskin |

| Cell Type | Fibroblast |

| Age of Donor | Newborn |

| Gender of Donor | Male |

| Ethnicity | Black |

| Karyotype | 46,XY |

| Phenotype | Glucose-6-phosphate dehydrogenase (G6PD) type A |

| Lifespan | Finite (approximately 42 passages) |

| Growth Mode | Adherent |

| Disease | Normal |

| ATCC Number | CRL-1634 |

Quantitative Data

Proliferation Rate

A precise population doubling time for the Hs27 cell line has not been consistently reported in the literature. However, studies have shown that its proliferation rate can be influenced by external stimuli. For instance, treatment with the herbal formula NF3 has been shown to increase the proliferation rate of Hs27 cells to 122.7-130% of the control.

Experimental Protocols

Detailed methodologies for the culture and manipulation of the Hs27 cell line are crucial for reproducible experimental outcomes.

Cell Culture and Subculturing

Materials:

-

Hs27 cells (e.g., ATCC® CRL-1634™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (optional)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

-

75 cm² tissue culture flasks

-

Sterile serological pipettes and pipette tips

-

Humidified incubator at 37°C with 5% CO₂

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% (v/v) heat-inactivated FBS. The addition of 1% Penicillin-Streptomycin is optional.

-

Cell Seeding: Upon receiving a frozen vial of Hs27 cells, thaw the vial rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile biological safety cabinet. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a 75 cm² tissue culture flask.

-

Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

-

Medium Change: Change the culture medium every 2-3 days.

-

Subculturing (Passaging): When the cells reach 80-90% confluency, they should be subcultured.

-

Aspirate the culture medium from the flask.

-

Rinse the cell monolayer with 5-10 mL of sterile PBS to remove any residual serum. Aspirate the PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.

-

Incubate at 37°C for 5-10 minutes, or until the cells detach. Observe the cells under a microscope to confirm detachment.

-

Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the desired volume of the cell suspension to new 75 cm² flasks containing pre-warmed complete growth medium. A split ratio of 1:2 to 1:4 is recommended.

-

Return the flasks to the incubator.

-

Cryopreservation and Thawing

Materials:

-

Complete growth medium

-

Cryoprotectant medium (e.g., 90% FBS, 10% DMSO)

-

Cryogenic vials

-

Controlled-rate freezing container (e.g., Mr. Frosty™)

-

-80°C freezer

-

Liquid nitrogen storage tank

Cryopreservation Protocol:

-

Follow steps 5a-5g of the subculturing protocol to obtain a single-cell suspension.

-

Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Centrifuge the cell suspension at 125 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in cold cryoprotectant medium at a concentration of 1-2 x 10⁶ cells/mL.

-

Aliquot 1 mL of the cell suspension into sterile cryogenic vials.

-

Place the vials in a controlled-rate freezing container and store at -80°C overnight. This ensures a cooling rate of approximately -1°C/minute.

-

Transfer the vials to a liquid nitrogen storage tank for long-term storage.

Thawing Protocol:

-

Remove a cryogenic vial from the liquid nitrogen storage tank.

-

Quickly thaw the vial in a 37°C water bath until a small amount of ice remains.

-

Decontaminate the vial with 70% ethanol.

-

In a biological safety cabinet, transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to an appropriately sized culture flask.

-

Incubate at 37°C with 5% CO₂.

Signaling Pathways

Studies have indicated the involvement of specific signaling pathways in the cellular responses of Hs27 fibroblasts.

Wnt and Angiogenesis Signaling

Treatment of Hs27 cells with the herbal formula NF3, composed of Astragali Radix and Rehmanniae Radix, has been shown to promote cell proliferation and activate the Wnt and angiogenesis-related signaling pathways. While the specific molecular interactions within Hs27 cells have not been fully elucidated, a generalized representation of these pathways is provided below.

References

An In-depth Technical Guide to the Hs27 Cell Line

This technical guide provides a comprehensive overview of the Hs27 cell line (ATCC CRL-1634), a widely used normal human fibroblast cell line. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the cell line's origin, characteristics, culture protocols, and applications. Furthermore, this guide clarifies the distinction between Hs27 and the often-confused HS-27A cell line, providing relevant data for both.

Introduction to Hs27 (ATCC CRL-1634)

The Hs27 cell line is a finite human fibroblast cell line derived from the foreskin of a normal, newborn Black male.[1][2][3] It is a valuable tool in a variety of research areas, including toxicology, 3D cell culture, and high-throughput screening. As a finite cell line, it has a limited lifespan and can be propagated for approximately 42 passages.[2][4][5]

Distinction from HS-27A (ATCC CRL-2496)

It is crucial to distinguish the Hs27 cell line from the HS-27A cell line (ATCC CRL-2496). HS-27A is an immortalized human bone marrow stromal fibroblast cell line derived from a 30-year-old White male. This cell line was immortalized through transformation with the amphotropic retrovirus vector LXSN16E6E7, which expresses the E6 and E7 proteins of human papillomavirus type 16.[6] Unlike Hs27, HS-27A is a continuous cell line with a different tissue of origin, donor demographics, and distinct biological properties, particularly in its capacity to support hematopoietic progenitor cells.[7]

Quantitative Data Summary

The following tables summarize the key quantitative characteristics of both the Hs27 and HS-27A cell lines for easy comparison.

Table 1: Characteristics of Hs27 Cell Line (ATCC CRL-1634)

| Characteristic | Value |

| Organism | Homo sapiens (Human) |

| Tissue of Origin | Skin, Foreskin[1][2] |

| Cell Type | Fibroblast[1][2] |

| Age of Donor | Newborn[2][4][5] |

| Sex of Donor | Male[1][3] |

| Ethnicity | Black[1][2][3][5] |

| Disease State | Normal |

| Growth Properties | Adherent[2][5] |

| Morphology | Fibroblastic[4] |

| Karyotype | 46,XY[2][5] |

| Lifespan | Finite (approx. 42 passages)[2][4][5] |

| STR Profile | Amelogenin: X,Y; CSF1PO: 10,12; D5S818: 12; D7S820: 9,11; D13S317: 12,14; D16S539: 11,13; TH01: 7,8; TPOX: 6,8; vWA: 18[2][5] |

Table 2: Characteristics of HS-27A Cell Line (ATCC CRL-2496)

| Characteristic | Value |

| Organism | Homo sapiens (Human) |

| Tissue of Origin | Bone Marrow, Stroma |

| Cell Type | Fibroblast |

| Age of Donor | 30 years |

| Sex of Donor | Male |

| Ethnicity | White |

| Disease State | Normal |

| Growth Properties | Adherent |

| Morphology | Fibroblastic, large flattened polygonal shaped cells |

| Immortalization | HPV-16 E6/E7 expression[6] |

| Antigen Expression | High levels of Vascular Cell Adhesion Molecule 1 (VCAM-1/CD106) |

Experimental Protocols

This section provides detailed methodologies for the culture and maintenance of the Hs27 cell line, as well as a protocol for its use as a feeder layer, a common application.

Cell Culture and Maintenance of Hs27

This protocol is based on guidelines provided by ATCC and other cell culture repositories.[1][4][8]

Materials:

-

Hs27 cells (ATCC CRL-1634)

-

Dulbecco's Modified Eagle's Medium (DMEM), ATCC-formulated (Catalog No. 30-2002)[1]

-

Fetal Bovine Serum (FBS)

-

0.25% (w/v) Trypsin-0.03% (w/v) EDTA solution[1]

-

Phosphate-Buffered Saline (PBS), sterile

-

Sterile tissue culture flasks, plates, and pipettes

-

Humidified incubator at 37°C with 5% CO2[8]

-

Biosafety cabinet

Complete Growth Medium:

-

Prepare the complete growth medium by supplementing the base DMEM with 10% (v/v) fetal bovine serum.[1]

-

Warm the complete growth medium to 37°C in a water bath before use.

Thawing of Cryopreserved Cells:

-

Quickly thaw the cryovial of Hs27 cells in a 37°C water bath until only a small amount of ice remains.

-

Decontaminate the outside of the vial with 70% ethanol and transfer it to a biosafety cabinet.

-

Aseptically transfer the contents of the vial to a centrifuge tube containing 9.0 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.[1]

-

Aspirate the supernatant, which contains the cryoprotective agent (e.g., DMSO).

-

Gently resuspend the cell pellet in a small volume of fresh, pre-warmed complete growth medium.

-

Transfer the resuspended cells to a T-75 culture flask containing additional complete growth medium.

-

Incubate the flask at 37°C in a humidified incubator with 5% CO2.

-

Change the medium 24 hours after thawing to remove any residual cryoprotective agent.

Subculturing:

-

Monitor the cell confluence, which should not exceed 80-90%.

-

Aspirate the culture medium from the flask.

-

Rinse the cell monolayer with sterile PBS to remove any residual serum.

-

Add 1 to 2 mL of 0.25% Trypsin-0.03% EDTA solution to the flask and incubate at room temperature or 37°C until the cells detach.[1]

-

Observe the cells under a microscope to confirm detachment.

-

Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a portion of the cell suspension to new culture flasks at a split ratio of 1:2 to 1:4.[5]

-

Add fresh, pre-warmed complete growth medium to the new flasks.

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

-

Renew the culture medium 2 to 3 times per week.[8]

Hs27 as a Feeder Layer for Human Corneal Epithelial Regeneration

This protocol is adapted from a study by Li et al. (2012), which identified Hs27 as a suitable human fibroblast feeder layer for the ex vivo expansion of human corneal epithelial cells.[9]

Materials:

-

Confluent culture of Hs27 cells

-

Mitomycin C (5 µg/mL)

-

Human corneal limbal epithelial single cells

-

Appropriate culture medium for corneal epithelial cells

Protocol:

-

Culture Hs27 cells to confluence as described in Protocol 3.1.

-

Treat the confluent Hs27 cells with 5 µg/mL mitomycin C for 16 hours to induce growth arrest.[9]

-

After treatment, wash the cells thoroughly with sterile PBS to remove any residual mitomycin C.

-

Trypsinize the growth-arrested Hs27 cells and plate them at a density of 2 x 10^4 cells/cm^2 in the desired culture vessel.[9]

-

Allow the Hs27 feeder layer to attach for at least 6 hours.

-

Isolate human corneal limbal epithelial single cells using standard protocols.

-

Seed the human corneal limbal epithelial single cells onto the prepared Hs27 feeder layer at a density of 1 x 10^3 cells/cm^2.[9]

-

Culture the co-culture in the appropriate medium for corneal epithelial cells, monitoring for colony formation and expansion.

Signaling Pathways and Visualizations

While specific signaling pathway studies on Hs27 are limited, research has indicated the involvement of the Wnt and angiogenesis-related pathways in response to certain stimuli.[3] In contrast, the related HS-27A cell line has been more extensively studied in the context of various signaling cascades. Below are diagrams of key signaling pathways relevant to both cell lines.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for a wide range of cellular processes, including proliferation and differentiation. A study on Hs27 cells treated with a herbal formula showed an activation of this pathway.[3] The following diagram illustrates a simplified canonical Wnt signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. This pathway has been shown to be differentially regulated between primary mesenchymal stromal cells and the HS-27A cell line.

Interferon-gamma (IFN-γ) Signaling Pathway

IFN-γ signaling is integral to the immune response. The IFN-γ-mediated signaling pathway is considered an essential signature of MSC-mediated immunosuppression and is more active in the related HS-5 cell line compared to HS-27A.

Conclusion

The Hs27 cell line is a valuable and well-characterized tool for in vitro research, particularly in studies requiring a normal, finite human fibroblast model. Its applications in toxicology, 3D cell culture, and as a feeder layer are well-documented. It is imperative for researchers to distinguish Hs27 from the immortalized HS-27A cell line to ensure the appropriate model is used for their experimental questions. This guide provides the essential technical information to facilitate the effective use of the Hs27 cell line in scientific investigations.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bioinformatics.hsanmartino.it [bioinformatics.hsanmartino.it]

- 5. Hs 27. Culture Collections [culturecollections.org.uk]

- 6. genome.ucsc.edu [genome.ucsc.edu]

- 7. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Human Fibroblast Cell Lines as a Feeder Layer for Human Corneal Epithelial Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Hs27 Human Foreskin Fibroblast Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Hs27 cell line is a finite, diploid human fibroblast line derived from the foreskin of a normal, newborn male.[1][2][3] Established at the Naval Biosciences Laboratory (NBL) in Oakland, California, these cells are a widely utilized model in cell biology, toxicology, and biomedical research.[1][3][4] As a non-transformed, non-immortalized cell line, Hs27 fibroblasts provide a valuable in vitro system for studying the fundamental biology of human dermal fibroblasts, including wound healing, aging, and the cellular response to therapeutic agents. This guide provides a comprehensive overview of the core characteristics, culture methodologies, and key signaling pathways associated with the Hs27 cell line.

Core Characteristics

Hs27 cells exhibit the classic spindle-shaped, elongated morphology characteristic of fibroblasts and grow as an adherent monolayer.[1][4] They are a finite cell line with a documented lifespan of approximately 42 passages before the onset of senescence.[1][3][5] Genetic analysis confirms a normal male karyotype of 46,XY with no consistent chromosomal aberrations.[1][4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Hs27 cell line based on data from supplier specifications and research publications.

Table 1: General and Genetic Properties

| Parameter | Value | Source |

| Organism | Homo sapiens, Human | [1] |

| Tissue of Origin | Skin, Foreskin | [1][6] |

| Donor Age | Newborn (<1 Month) | [1][7] |

| Sex of Cell | Male | [1][7] |

| Ethnicity | Black | [1][4][6] |

| Cell Type | Fibroblastic | [1] |

| Growth Mode | Adherent | [1][4] |

| Karyotype | 46,XY | [1][4][5] |

| Lifespan | Finite (approx. 42 passages) | [1][3][5] |

| ATCC Number | CRL-1634 | [6] |

| Cellosaurus ID | CVCL_0335 | [1] |

Table 2: Culture and Growth Parameters

| Parameter | Value | Source |

| Population Doubling Time | ~25 - 72 hours (Estimated) | [8] |

| Seeding Density | 10,000 - 20,000 cells/cm² | [1] |

| Subculture Ratio | 1:2 to 1:4 | [1][5] |

| Subculture Confluency | 70-80% | [1][4] |

| Cryopreservation Medium | Complete growth medium + 10% DMSO | [6] |

Table 3: Protein Expression Profile

| Protein Marker | Expression Status | Function | Source |

| Vimentin | Positive | Mesenchymal marker, cytoskeletal integrity | [9][10] |

| Collagen Type I | Positive, Inducible | Major ECM component, skin strength | |

| Fibronectin | Positive | ECM glycoprotein, cell adhesion, migration | [11] |

| α-Smooth Muscle Actin (α-SMA) | Low (basal), Inducible | Myofibroblast marker, contractility | [6] |

| Matrix Metalloproteinase-1 (MMP-1) | Expressed | ECM remodeling, collagen degradation |

Key Signaling Pathways

Fibroblasts are central to tissue homeostasis and repair, processes governed by complex signaling networks. In Hs27 cells, as in other dermal fibroblasts, the TGF-β and Wnt/β-catenin pathways are particularly critical for regulating proliferation, differentiation, and extracellular matrix (ECM) production.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway is a master regulator of fibroblast biology, notably inducing the transformation of fibroblasts into contractile, ECM-producing myofibroblasts—a key step in wound healing and fibrosis.[1][4] The canonical pathway proceeds through the binding of TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI).[12] The activated TGFβRI phosphorylates intracellular mediators SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes, including those for collagen and other ECM components.[12][13]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for dermal development and fibroblast proliferation.[1][2][4] In the "off" state, cytoplasmic β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK-3β), leading to its ubiquitination and proteasomal degradation. When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inhibited.[2] This allows β-catenin to accumulate, translocate to the nucleus, and co-activate TCF/LEF transcription factors, driving the expression of genes involved in cell proliferation and fate.[4]

References

- 1. Dermal β-catenin activity in response to epidermal Wnt ligands is required for fibroblast proliferation and hair follicle initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of Wnt Signaling in Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. v19.proteinatlas.org [v19.proteinatlas.org]

- 4. Frontiers | Wnt/β-catenin Signaling Pathway Regulates Specific lncRNAs That Impact Dermal Fibroblasts and Skin Fibrosis [frontiersin.org]

- 5. bioinformatics.hsanmartino.it [bioinformatics.hsanmartino.it]

- 6. Inhibition of β-catenin signalling in dermal fibroblasts enhances hair follicle regeneration during wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. fibroblast cell hs27: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

- 11. The association of vimentin and fibronectin gene expression with epithelial-mesenchymal transition and tumor malignancy in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to the HS-27A Cell Line: Discovery, Characterization, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HS-27A cell line, a human bone marrow-derived stromal cell line, serves as a critical in vitro model for studying the hematopoietic microenvironment, mesenchymal stem cell (MSC) biology, and the interactions between stromal and hematopoietic cells. This technical guide provides a comprehensive overview of the discovery, characterization, and experimental applications of the HS-27A cell line, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Discovery and Origin

The HS-27A cell line was developed from human bone marrow stromal cells isolated from a 30-year-old Caucasian male. These primary cells were immortalized through transduction with a replication-defective retrovirus carrying the E6 and E7 genes of the human papillomavirus type 16 (HPV-16). This process led to the establishment of 27 immortalized clones, designated HS-1 through HS-27. The HS-27A cell line is a subclone of the original this compound clone.

The immortalization was achieved by leveraging the ability of the HPV-16 E6 and E7 oncoproteins to inactivate the tumor suppressor proteins p53 and retinoblastoma protein (pRb), respectively. This disruption of the cell cycle checkpoints allows the cells to bypass senescence and proliferate indefinitely in culture.

Experimental Protocol: Immortalization of Human Bone Marrow Stromal Cells

The following is a generalized protocol for the immortalization of human bone marrow stromal cells using a retroviral vector, based on the methodology used for the HS-27A cell line.

Materials:

-

Primary human bone marrow stromal cells

-

Retroviral vector encoding HPV-16 E6/E7 (e.g., pLXSN-16E6E7)

-

Packaging cell line (e.g., PA317)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Polybrene

-

Selection agent (e.g., G418 if the vector contains a neomycin resistance gene)

-

Cell culture flasks, plates, and other standard laboratory equipment

Methodology:

-

Vector Production: Transfect the packaging cell line with the retroviral vector using a standard transfection method (e.g., calcium phosphate precipitation or lipid-based transfection).

-

Viral Supernatant Collection: After 48-72 hours, collect the culture supernatant containing the retroviral particles. Filter the supernatant through a 0.45 µm filter to remove cellular debris.

-

Transduction of Stromal Cells:

-

Plate the primary human bone marrow stromal cells at a density of 5 x 10^5 cells per 100 mm dish.

-

The following day, replace the medium with fresh medium containing the viral supernatant and Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.

-

Incubate the cells for 24 hours.

-

-

Selection of Transduced Cells: After transduction, replace the medium with fresh medium containing the appropriate selection agent (e.g., G418 at a pre-determined optimal concentration).

-

Clonal Isolation: Maintain the cells under selection pressure. Once colonies of resistant cells appear, isolate individual colonies using cloning cylinders or by limiting dilution to establish clonal cell lines.

-

Expansion and Characterization: Expand the isolated clones and characterize them for immortalization, morphology, surface marker expression, and functional properties.

Cellular Characteristics and Quantitative Data

The HS-27A cell line exhibits a distinct fibroblast-like morphology and is characterized as a mesenchymal stem cell (MSC) based on its surface antigen expression profile.[1]

Morphology

HS-27A cells are large, flat, and polygonal with a tendency to form a confluent monolayer. They are adherent and grow in a pavement-stone-like pattern.

Surface Marker Expression

The immunophenotype of HS-27A cells has been extensively characterized by flow cytometry. They are positive for MSC-associated markers and negative for hematopoietic and endothelial markers.

| Marker | Alternative Name | Expression Status | Geometric Mean Fluorescence Intensity (gMFI) ± SEM* |

| CD73 | Ecto-5'-nucleotidase | Positive | 10,000 - 15,000 |

| CD90 | Thy-1 | Positive | 8,000 - 12,000 |

| CD105 | Endoglin | Positive | 5,000 - 8,000 |

| VCAM-1 | CD106 | Positive | High |

| HLA-ABC | MHC Class I | Positive | 15,000 - 20,000 |

| CD14 | --- | Negative | Not Detected |

| CD31 | PECAM-1 | Negative | Not Detected |

| CD34 | --- | Negative | Not Detected |

| CD45 | PTPRC | Negative | Not Detected |

| HLA-DR | MHC Class II | Negative | Not Detected |

*Note: The gMFI values are approximate ranges compiled from published data and can vary depending on the experimental conditions, antibody clones, and instrument settings.[1]

Cytokine and Growth Factor Secretion Profile

A defining characteristic of the HS-27A cell line is its low level of secretion of many hematopoietic growth factors and cytokines, in stark contrast to the related HS-5 cell line.[1] This property makes HS-27A a valuable tool for creating defined co-culture systems where the effects of specific exogenous factors can be studied without confounding contributions from the stromal layer.

| Secreted Factor | Secretion Level | Supporting Evidence |

| Hematopoietic Growth Factors (e.g., G-CSF, GM-CSF, SCF) | Low / Undetectable | Conditioned medium does not support the proliferation of hematopoietic progenitor cells.[1] |

| Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) | Low (basal) | Upregulated upon stimulation with lipopolysaccharide (LPS). |

| Chemokines | Low | Gene expression analysis shows downregulation of chemokine biosynthesis pathways compared to primary MSCs and HS-5 cells. |

| Extracellular Matrix Proteins | Present | Proteomic analysis has identified various ECM components in the secretome. |

Signaling Pathways

Gene expression profiling has revealed that several key signaling pathways are differentially regulated in HS-27A cells compared to primary MSCs. Notably, pathways associated with proliferation and differentiation, such as the Wnt/β-catenin and PI3K-AKT-mTOR signaling pathways, are reported to be downregulated in HS-27A cells.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for the self-renewal and differentiation of MSCs. In the "off" state, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1α) and subsequently targeted for proteasomal degradation. In the "on" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 co-receptors, leading to the inhibition of the destruction complex, stabilization and nuclear translocation of β-catenin, and subsequent activation of target gene transcription. The downregulation of this pathway in HS-27A cells may contribute to their limited support of hematopoietic progenitor proliferation.

Experimental Workflows

The unique characteristics of the HS-27A cell line make it particularly suitable for specific experimental applications, such as co-culture assays with hematopoietic stem and progenitor cells (HSPCs).

Co-culture of HS-27A with Hematopoietic Stem and Progenitor Cells

This workflow is designed to assess the ability of the stromal microenvironment to support the maintenance and differentiation of HSPCs. The low endogenous growth factor secretion by HS-27A cells allows for precise control over the cytokine milieu.

Methodology:

-

Establishment of HS-27A Feeder Layer:

-

Seed HS-27A cells in a tissue culture plate (e.g., 24-well plate) at a density that will result in a confluent monolayer within 24-48 hours.

-

Culture the cells in their standard growth medium until they reach confluence.

-

-

Isolation of HSPCs:

-

Isolate CD34+ HSPCs from a source such as umbilical cord blood, bone marrow, or mobilized peripheral blood using immunomagnetic bead selection.

-

-

Co-culture Initiation:

-

Once the HS-27A layer is confluent, replace the medium with a serum-free medium supplemented with a defined cocktail of cytokines relevant to the specific research question.

-

Overlay the isolated CD34+ HSPCs onto the HS-27A monolayer.

-

-

Incubation and Analysis:

-

Co-culture the cells for a desired period (e.g., 7-14 days), with partial media changes as needed.

-

At the end of the co-culture period, harvest the non-adherent and loosely adherent hematopoietic cells.

-

Analyze the harvested cells for proliferation (cell counting), differentiation (flow cytometry for lineage-specific markers), and functional potential (colony-forming unit assays).

-

Conclusion

The HS-27A cell line is a well-characterized and valuable tool for in vitro studies of the human bone marrow microenvironment. Its established origin, defined immunophenotype, and particularly its low secretion of hematopoietic growth factors make it an ideal model for dissecting the complex interactions between stromal and hematopoietic cells. This guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize the HS-27A cell line in their studies.

References

An In-depth Technical Guide on the Mechanism of Action of Hsp90 Inhibitors and the Role of Hsp27

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock proteins (HSPs) are a family of molecular chaperones crucial for maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a multitude of client proteins.[1][2] Among these, Hsp90 is a key player, particularly in cancer cells, where it supports the function of numerous oncoproteins involved in cell growth, proliferation, and survival.[2][3][4][5] This has made Hsp90 a compelling target for cancer therapy.[2][4][5]

This guide provides a detailed overview of the mechanism of action of Hsp90 inhibitors. It also elucidates the distinct but interconnected role of another significant heat shock protein, Hsp27 (HSPB1), which is often upregulated in response to stress, including treatment with Hsp90 inhibitors, and contributes to therapeutic resistance.[3][6] While the designation "HS-27" is not associated with a specific Hsp90 inhibitor in the scientific literature, this guide will address the mechanisms of Hsp90 inhibition and the significant role of Hsp27 in cancer biology and drug response.

Hsp90: Structure, Function, and Role in Cancer

Hsp90 is an ATP-dependent molecular chaperone that facilitates the folding, stabilization, and activation of over 300 client proteins.[7] Its structure comprises three main domains: an N-terminal domain (NTD) with ATPase activity, a middle domain (MD) for client protein binding, and a C-terminal domain (CTD) for dimerization.[5] The chaperone cycle of Hsp90 is tightly regulated by ATP binding and hydrolysis, which drives conformational changes necessary for its function.[8][9]

In cancer cells, Hsp90 is overexpressed and plays a critical role in stabilizing mutated and overexpressed oncoproteins, thereby promoting all hallmarks of cancer.[3][4] These client proteins include receptor tyrosine kinases (e.g., HER2, EGFR), signaling proteins (e.g., AKT, SRC), transcription factors (e.g., HIF-1α), and cell cycle regulators (e.g., CDK4, CDK6).[4] By maintaining the function of these key oncogenic drivers, Hsp90 allows cancer cells to survive and proliferate.

Mechanism of Action of Hsp90 Inhibitors

Hsp90 inhibitors disrupt the chaperone's function, leading to the degradation of its client proteins via the ubiquitin-proteasome pathway.[3][10] This results in the simultaneous inhibition of multiple oncogenic signaling pathways.[2] Most Hsp90 inhibitors target the N-terminal ATP-binding pocket, competitively inhibiting ATP binding and hydrolysis, which is essential for the chaperone's activity.[2][3][9]

The inhibition of Hsp90's ATPase activity locks the chaperone in a conformation that is recognized by the cellular machinery for protein degradation. The client proteins, now unstable, are ubiquitinated and subsequently degraded by the proteasome.[3][10]

Signaling Pathway of Hsp90 Inhibition

The following diagram illustrates the general mechanism of action of N-terminal Hsp90 inhibitors.

Hsp27: A Key Player in Stress Response and Therapeutic Resistance

Hsp27 is a small heat shock protein that functions as an ATP-independent chaperone.[1][11] It plays a significant role in protecting cells from various stressors, including heat shock, oxidative stress, and chemotherapy.[1][12] Hsp27 is often overexpressed in various cancers and is associated with poor prognosis and resistance to treatment.[1]

Mechanism of Action of Hsp27

Hsp27's pro-survival functions are mediated through several mechanisms:

-

Inhibition of Apoptosis: Hsp27 can inhibit apoptosis at multiple points in both the intrinsic and extrinsic pathways. It can sequester cytochrome c released from mitochondria, preventing the activation of caspases.[13] It can also interact with and inhibit other pro-apoptotic proteins like Bax and DAXX.[1]

-

Actin Cytoskeleton Remodeling: Hsp27 is involved in regulating actin polymerization, which is crucial for cell motility, invasion, and metastasis.[1]

-

Protein Folding and Degradation: Hsp27 can act as a chaperone to prevent the aggregation of denatured proteins.[1] It has also been shown to facilitate the degradation of certain proteins through the ubiquitin-proteasome system.[14][15][16] For instance, it can promote the degradation of the cell cycle inhibitor p27Kip1.[14]

-

Regulation of Signaling Pathways: Hsp27 can modulate various signaling pathways, including the NF-κB and Akt pathways, to promote cell survival.[13]

Hsp27 Phosphorylation

The function of Hsp27 is regulated by phosphorylation, primarily on serine residues (Ser15, Ser78, and Ser82).[11][17][18] Phosphorylation, often mediated by MAPK-activated protein kinase 2/3 (MK2/3), leads to the dissociation of large Hsp27 oligomers into smaller dimers and monomers, which is believed to be its active form for certain functions like regulating actin dynamics.[11][17]

Hsp27 and Hsp90 Inhibitor Resistance

A significant challenge in the clinical development of Hsp90 inhibitors has been the induction of a heat shock response, which leads to the upregulation of other heat shock proteins, including Hsp27 and Hsp70.[3][6] This upregulation can counteract the pro-apoptotic effects of Hsp90 inhibition and contribute to drug resistance.[3][19] Therefore, co-targeting Hsp27 or other components of the heat shock response is being explored as a strategy to enhance the efficacy of Hsp90 inhibitors.[19]

Hsp27 and Androgen Receptor Signaling in Prostate Cancer

Hsp27 plays a particularly important role in prostate cancer, where it is linked to the development of castration-resistant prostate cancer (CRPC).[20][21] Hsp27 can interact with and stabilize the androgen receptor (AR), a key driver of prostate cancer growth.[20][21][22] By modulating AR expression and activity, Hsp27 contributes to the survival of prostate cancer cells, even in the absence of androgens.[20][21]

Signaling Pathway of Hsp27 and Androgen Receptor

The following diagram illustrates the role of Hsp27 in androgen receptor signaling.

Quantitative Data Summary

| Parameter | Cell Line | Treatment | Effect | Reference |

| AR mRNA levels | LNCaP | HSP27-specific siRNA | Down-regulation of AR mRNA | [20] |

| AR protein levels | LNCaP | HSP27-specific siRNA | Down-regulation of AR protein | [20] |

| AR mRNA levels | PC-3 | Hsp27 overexpression | Significant increase in AR mRNA | [20] |

| Cell Invasion | Prostate Cancer Cells | Hsp27 overexpression | Increased cell invasion | [23][24] |

| MMP-2 Expression | Prostate Cancer Cells | Hsp27 overexpression | Increased MMP-2 expression | [23][24] |

| I-κBα degradation | U937 | Etoposide | Hsp27 overexpression accelerated degradation | [16] |

Experimental Protocols

Western Blotting for AR and Hsp27

-

Objective: To determine the protein levels of Androgen Receptor (AR) and Hsp27.

-

Methodology:

-

Cells (e.g., LNCaP) are cultured and treated as required (e.g., with siRNA against Hsp27).

-

Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against AR and Hsp27 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

The membrane is washed with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry analysis is performed to quantify the protein levels relative to the loading control.[21]

-

Quantitative RT-PCR for AR mRNA

-

Objective: To quantify the mRNA expression levels of the Androgen Receptor.

-

Methodology:

-

Total RNA is extracted from cultured cells (e.g., LNCaP, PC-3) using a suitable RNA isolation kit.

-

The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Quantitative real-time PCR (qPCR) is performed using the synthesized cDNA, gene-specific primers for AR, and a suitable qPCR master mix. A housekeeping gene (e.g., GAPDH) is used as an internal control.

-

The relative expression of AR mRNA is calculated using the ΔΔCt method.[20]

-

Cell Invasion Assay

-

Objective: To assess the invasive potential of cancer cells.

-

Methodology:

-

Transwell inserts with a Matrigel-coated membrane are used.

-

Cells, which may have been genetically modified to overexpress or knockdown Hsp27, are seeded in the upper chamber in a serum-free medium.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

After a specific incubation period (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

The number of invading cells is used as a measure of cell invasion.[23][24]

-

Conclusion

Hsp90 inhibitors represent a promising therapeutic strategy for cancer by targeting a key molecular chaperone that supports a wide range of oncoproteins. However, the induction of a heat shock response, particularly the upregulation of Hsp27, can lead to therapeutic resistance. Hsp27 itself is a multifaceted protein that promotes cancer cell survival, proliferation, and metastasis through various mechanisms, including the inhibition of apoptosis and the stabilization of key signaling proteins like the androgen receptor. A comprehensive understanding of the intricate interplay between Hsp90 and Hsp27 is crucial for the development of more effective cancer therapies. Future strategies may involve the combination of Hsp90 and Hsp27 inhibitors to overcome resistance and achieve better clinical outcomes.

References

- 1. Targeting Heat Shock Protein 27 in Cancer: A Druggable Target for Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. mdpi.com [mdpi.com]

- 6. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review: The HSP90 molecular chaperone—an enigmatic ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATP binding and hydrolysis are essential to the function of the Hsp90 molecular chaperone in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Knock Down of Heat Shock Protein 27 (HspB1) Induces Degradation of Several Putative Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heat shock protein 27 phosphorylation: kinases, phosphatases, functions and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heat Shock Protein 27 Affects Myeloid Cell Activation and Interaction with Prostate Cancer Cells [mdpi.com]

- 13. Hsp27 promotes IGF-1 survival signaling in prostate cancer via p90Rsk-dependent phosphorylation and inactivation of BAD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HSP27 favors ubiquitination and proteasomal degradation of p27Kip1 and helps S-phase re-entry in stressed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. HSP27 Is a Ubiquitin-Binding Protein Involved in I-κBα Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heat shock protein 27 phosphorylation state is associated with cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of heat shock protein 27 phosphorylation promotes sensitivity to 5-fluorouracil in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of heat shock protein (Hsp) 27 potentiates the suppressive effect of Hsp90 inhibitors in targeting breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of the heat shock protein HSP27 on androgen receptor expression and function in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Heat shock protein 27 regulates human prostate cancer cell motility and metastatic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. oncotarget.com [oncotarget.com]

HS-27 Fluorescent Probe: A Technical Guide for Researchers

An In-depth Technical Guide on the HS-27 Fluorescent Probe for Researchers, Scientists, and Drug Development Professionals.

Introduction

The this compound fluorescent probe is a specialized chemical tool designed for the detection and visualization of ectopically expressed Heat Shock Protein 90 (Hsp90) on the surface of cells.[1] It is a conjugate molecule, comprising a potent Hsp90 inhibitor, a flexible linker, and a fluorescent dye. This unique construction allows for both the identification and potential therapeutic targeting of cancer cells that overexpress surface Hsp90, a hallmark of various malignancies, including breast cancer.[1]

Core Components and Mechanism of Action

This compound is a meticulously designed tripartite molecule, each component playing a crucial role in its function:

-

Hsp90 Inhibitor Core (SNX-5422): At its core, this compound utilizes the chemical scaffold of SNX-5422, a potent and selective inhibitor of Hsp90.[1] This component is responsible for the specific binding of the probe to the ATP-binding pocket of Hsp90.

-

PEG Linker: A Polyethylene Glycol (PEG) linker connects the Hsp90 inhibitor to the fluorescent dye.[1] This flexible spacer is critical for ensuring that the bulky fluorescent tag does not sterically hinder the binding of the inhibitor to its target protein.

-

Fluorescent Reporter (Fluorescein Derivative): The probe is tagged with a fluorescein derivative, specifically Fluorescein Isothiocyanate (FITC), which serves as the fluorescent reporter.[1] Upon binding of the inhibitor moiety to Hsp90, the fluorescein tag allows for the visualization of the protein's location on the cell surface using fluorescence microscopy or flow cytometry.

The mechanism of action of this compound is straightforward yet powerful. The SNX-5422 component directs the probe to Hsp90, and upon binding, the attached fluorescein molecule "paints" the protein, enabling researchers to identify and quantify the level of surface-expressed Hsp90. This dual functionality has led to its proposed use in a "see-and-treat" paradigm for breast cancer, where it could simultaneously diagnose and potentially deliver a therapeutic agent to cancer cells.[1]

Quantitative Data

The following table summarizes the key quantitative parameters of the this compound fluorescent probe.

| Parameter | Value | Reference |

| Target | Ectopically expressed Heat Shock Protein 90 (Hsp90) | [1] |

| Inhibitor Core | SNX-5422 scaffold | [1] |

| Fluorophore | Fluorescein isothiocyanate (FITC) derivative | [1] |

| Linker | Polyethylene Glycol (PEG) | [1] |

Experimental Protocols

The following is a generalized protocol for the use of this compound in labeling surface Hsp90 on intact tissue specimens or live cells.

Materials:

-

This compound fluorescent probe

-

Phosphate-buffered saline (PBS), pH 7.4

-

Formalin (for fixed tissue) or cell culture medium (for live cells)

-

Bovine serum albumin (BSA) for blocking

-

Fluorescence microscope or flow cytometer

Procedure for Staining Intact Tissue Specimens:

-

Tissue Preparation: Obtain fresh or frozen tissue sections. If using fixed tissue, deparaffinize and rehydrate the sections.

-

Blocking: To reduce non-specific binding, incubate the tissue sections in a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

-

Probe Incubation: Prepare a working solution of this compound in a suitable buffer. The optimal concentration should be determined empirically but can start in the low micromolar range. Apply the this compound solution to the tissue sections and incubate for 1-2 hours at room temperature in the dark.

-

Washing: Gently wash the tissue sections three times with PBS to remove unbound probe.

-

Mounting and Imaging: Mount the slides with an appropriate mounting medium and coverslip. Visualize the fluorescent signal using a fluorescence microscope equipped with filters suitable for FITC (Excitation/Emission maxima ~495/519 nm).

Procedure for Live Cell Imaging:

-

Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

-

Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add a pre-warmed solution of this compound in cell culture medium to the cells. Incubate for 30-60 minutes at 37°C in a CO2 incubator.

-

Washing: Gently wash the cells three times with warm PBS to remove excess probe.

-

Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and immediately image using a live-cell fluorescence microscope.

Visualizations

The following diagrams illustrate the structure and mechanism of the this compound fluorescent probe.

Caption: Core components of the this compound fluorescent probe.

Caption: Mechanism of action of the this compound probe.

References

The Gatekeeper of Cell Fate: An In-depth Technical Guide to the Role of HSP27 in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 27 (HSP27), a member of the small heat shock protein family, is a critical multifaceted protein chaperone that plays a pivotal role in cellular homeostasis. Beyond its canonical function in protein folding and repair, HSP27 has emerged as a key regulator of programmed cell death, or apoptosis. Its overexpression in numerous cancers is often correlated with therapeutic resistance and poor prognosis, underscoring its significance as a potential therapeutic target.[1] This in-depth technical guide provides a comprehensive overview of the core functions of HSP27 in apoptosis, detailing its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to investigate its activity. We present quantitative data in structured tables for comparative analysis and provide detailed protocols for key experimental assays, accompanied by explanatory diagrams to facilitate a deeper understanding of its complex role in cell survival and death.

HSP27's Core Anti-Apoptotic Functions

HSP27 exerts its anti-apoptotic effects by intervening at multiple key junctures in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Its function is intricately regulated by post-translational modifications, most notably phosphorylation, which dictates its oligomeric state and binding affinity for various interacting partners.[2]

Intervention in the Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors. HSP27 counteracts this cascade at several levels:

-

Inhibition of Cytochrome c Release: HSP27 can prevent or delay the release of cytochrome c from the mitochondria into the cytosol, a critical initiating event for apoptosome formation.[3][4] While the precise mechanism is debated, it is suggested that HSP27 can interfere with apoptotic signals upstream of the mitochondria.[5] Some studies indicate that HSP27's ability to stabilize the actin cytoskeleton contributes to this protective effect.[3]

-

Sequestration of Cytochrome c: Once in the cytosol, HSP27 can directly bind to released cytochrome c, preventing it from interacting with Apaf-1 and thus inhibiting the formation of the apoptosome complex.[6][7] This sequestration is a crucial downstream regulatory step.

-

Inhibition of Procaspase Activation: HSP27 has been shown to interact with procaspase-3, preventing its cleavage and activation into the executioner caspase-3.[6][8] It also interferes with the activation of the initiator caspase-9, which is a key component of the apoptosome.[4]

-

Modulation of Bax Activity: HSP27 can indirectly inhibit the pro-apoptotic protein Bax. It has been shown to prevent the conformational changes, oligomerization, and translocation of Bax to the mitochondria, which are all necessary steps for MOMP.[3][9] This regulation is often mediated through the PI3-kinase/Akt signaling pathway.[9]

Modulation of the Extrinsic Apoptotic Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. HSP27 can also interfere with this signaling cascade:

-

Interaction with DAXX: HSP27 can bind to the death domain-associated protein (DAXX), preventing it from associating with and activating apoptosis signal-regulating kinase 1 (ASK1), a key upstream kinase in the JNK signaling pathway that can lead to apoptosis.[1][10] This interaction is often dependent on the phosphorylation state of HSP27.[2]

Quantitative Analysis of HSP27's Anti-Apoptotic Efficacy

The following tables summarize quantitative data from various studies, illustrating the significant impact of HSP27 expression and inhibition on apoptotic outcomes.

| Cell Type | Apoptotic Stimulus | HSP27 Modulation | Effect on Apoptosis | Reference |

| Renal Epithelial Cells | Metabolic Stress | Overexpression | Increased cell survival from 50% to 87% | [3] |

| Renal Epithelial Cells | Metabolic Stress | siRNA Knockdown | Decreased cell survival by nearly 50% | [3] |

| Glioblastoma Multiforme | 17-AAG or Staurosporine | siRNA Knockdown | >5-fold increase in caspase-3 activation | [11] |

| Ovarian Cancer (SKOV3) | J2 (HSP27 inhibitor) | Inhibition | 5.52-fold increase in caspase-3 activity | [12] |

| Ovarian Cancer (OVCAR-3) | J2 (HSP27 inhibitor) | Inhibition | 4.12-fold increase in caspase-3 activity | [12] |

| HSP27 Inhibitor | Cell Line | IC50 Value | Reference |

| J2 | SKOV3 | 17.34 µM | [12] |

| J2 | OVCAR-3 | 12.63 µM | [12] |

| Compound I | Glioblastoma | ~5 nM | [13] |

Signaling Pathways Modulated by HSP27

HSP27 is integrated into complex signaling networks that regulate cell survival. The following diagrams, generated using the DOT language, illustrate key pathways.

HSP27's multifaceted inhibition of the intrinsic apoptotic pathway.

Inhibition of the extrinsic apoptotic pathway by phosphorylated HSP27.

HSP27 promotes cell survival through the PI3K/Akt signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of HSP27's role in apoptosis.

Co-Immunoprecipitation (Co-IP) for HSP27-Interacting Proteins

This protocol is designed to isolate HSP27 and its binding partners from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody specific to HSP27

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Ice-cold PBS

Procedure:

-

Cell Lysis:

-

Culture and treat cells as required.

-

Wash cells with ice-cold PBS and lyse with appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add protein A/G beads to the cell lysate and incubate with gentle rotation at 4°C to reduce non-specific binding.

-

Pellet the beads and transfer the supernatant to a fresh tube.

-

-

Immunoprecipitation:

-

Add the primary antibody against HSP27 to the pre-cleared lysate.

-

Incubate with gentle rotation at 4°C to allow antibody-antigen complexes to form.

-

-

Capture of Immune Complexes:

-

Add pre-washed protein A/G beads to the lysate-antibody mixture.

-

Incubate with gentle rotation at 4°C to allow the beads to bind to the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using elution buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., cytochrome c, procaspase-3).

-

Workflow for Co-Immunoprecipitation of HSP27 and its binding partners.

Cytochrome c Release Assay

This protocol details the detection of cytochrome c translocation from the mitochondria to the cytosol.[6]

Materials:

-

Digitonin-based cell permeabilization buffer

-

Mitochondria isolation buffer

-

Dounce homogenizer

-

Antibody specific to cytochrome c

-

Antibody to a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH)

Procedure:

-

Cell Fractionation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a buffer that selectively permeabilizes the plasma membrane (e.g., digitonin-based buffer).

-

Centrifuge to separate the cytosolic fraction (supernatant) from the organelle-containing pellet.

-

Alternatively, for more rigorous separation, lyse cells using a Dounce homogenizer and perform differential centrifugation to isolate the mitochondrial and cytosolic fractions.

-

-

Protein Quantification:

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

-

Western Blot Analysis:

-

Resolve equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against cytochrome c.

-

Also probe for a mitochondrial marker to confirm the purity of the cytosolic fraction and a cytosolic marker for loading control.

-

An increase in the cytochrome c signal in the cytosolic fraction of apoptotic cells compared to control cells indicates its release from the mitochondria.

-

Caspase-3 Activity Assay

This colorimetric or fluorometric assay quantifies the activity of the executioner caspase-3.[14][15]

Materials:

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)

-

Assay buffer

-

96-well plate

-

Plate reader

Procedure:

-

Cell Lysate Preparation:

-

Treat cells to induce apoptosis.

-

Lyse the cells in a suitable lysis buffer and quantify the protein concentration.

-

-

Assay Reaction:

-

Add a defined amount of protein lysate to each well of a 96-well plate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for a specified time.

-

-

Measurement:

-

For a colorimetric assay, measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA).

-

For a fluorometric assay, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Compare the caspase-3 activity in treated samples to that in untreated controls.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[2][16]

Materials:

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TdT reaction mix (containing TdT enzyme and labeled dUTPs)

-

Fluorescent microscope or flow cytometer

Procedure:

-

Sample Preparation:

-

Fix cells or tissue sections with a suitable fixative.

-

Permeabilize the samples to allow the TdT enzyme to access the nucleus.

-

-

Labeling:

-

Incubate the samples with the TdT reaction mix, which will label the 3'-OH ends of fragmented DNA.

-

-

Detection:

-

If using a directly fluorescently labeled dUTP, the signal can be detected immediately.

-

If using an indirectly labeled dUTP (e.g., BrdU), a secondary detection step with a fluorescently labeled anti-BrdU antibody is required.

-

-

Analysis:

-

Visualize the labeled cells using a fluorescence microscope or quantify the apoptotic cell population by flow cytometry.

-

Conclusion

HSP27 is a potent and multifaceted inhibitor of apoptosis, acting at various control points within the intrinsic and extrinsic pathways. Its ability to sequester cytochrome c, inhibit caspase activation, and modulate the activity of pro-apoptotic proteins like Bax and DAXX positions it as a critical gatekeeper of cell fate. The phosphorylation-dependent regulation of its activity adds another layer of complexity to its function. The significant role of HSP27 in promoting cell survival, particularly in the context of cancer and its resistance to therapy, makes it a compelling target for drug development. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate mechanisms of HSP27 and to devise novel therapeutic strategies that modulate its anti-apoptotic functions.

References

- 1. Heat shock protein 27 (HSP27): biomarker of disease and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clyte.tech [clyte.tech]

- 3. Hsp27 Inhibits Bax Activation and Apoptosis via a Phosphatidylinositol 3-Kinase-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSP27 inhibits cytochrome c-dependent activation of procaspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hsp27 as a Negative Regulator of Cytochrome c Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSP27 knockdown produces synergistic induction of apoptosis by HSP90 and kinase inhibitors in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heat Shock Protein 27 Injection Leads to Caspase Activation in the Visual Pathway and Retinal T-Cell Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. HSP27 Knockdown Produces Synergistic Induction of Apoptosis by HSP90 and Kinase Inhibitors in Glioblastoma Multiforme | Anticancer Research [ar.iiarjournals.org]

- 12. Small molecule heat shock protein 27 inhibitor J2 decreases ovarian cancer cell proliferation via induction of apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mpbio.com [mpbio.com]

- 15. abcam.com [abcam.com]

- 16. benchchem.com [benchchem.com]

The Pivotal Role of HSP27 in Orchestrating the Cellular Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Heat shock protein 27 (HSP27), a member of the small heat shock protein family, stands as a critical multifaceted guardian of cellular integrity.[1] In the face of a diverse array of cellular insults—ranging from heat shock and oxidative stress to chemical agents and radiation—HSP27 is robustly induced to orchestrate a comprehensive pro-survival response.[2][3] This guide provides an in-depth technical exploration of the core functions of HSP27, detailing its mechanisms of action, its regulation through post-translational modifications, and its intricate involvement in key signaling pathways. The content herein is intended to equip researchers and drug development professionals with a thorough understanding of HSP27's role in cellular protection and its potential as a therapeutic target.

Core Functions of HSP27 in Cellular Stress

Under conditions of cellular stress, HSP27 engages in a multitude of protective activities, primarily centered around its chaperone function, regulation of apoptosis, and modulation of oxidative stress.

ATP-Independent Chaperone Activity

As a molecular chaperone, HSP27 plays a crucial role in maintaining protein homeostasis.[3] It binds to denatured or misfolded proteins, preventing their aggregation and facilitating their refolding into their native conformations.[2] This ATP-independent chaperone activity is essential for cell survival under stress conditions that would otherwise lead to widespread proteotoxicity.[3]

Inhibition of Apoptotic Pathways

A key function of HSP27 is its potent anti-apoptotic activity. It can intervene in both the intrinsic and extrinsic apoptotic pathways through direct interactions with key signaling molecules.[1][2] HSP27 can sequester cytochrome c released from the mitochondria, thereby preventing the formation of the apoptosome and subsequent activation of caspase-9.[4][5] Furthermore, it can directly bind to and inhibit the activation of pro-caspase-3.[5] In the extrinsic pathway, HSP27 can interact with DAXX (death domain-associated protein), preventing it from activating ASK1 (apoptosis signal-regulating kinase 1), a key upstream kinase in a pro-apoptotic signaling cascade.[1][2]

Attenuation of Oxidative Stress

HSP27 contributes significantly to the cellular defense against oxidative stress. It can enhance the intracellular levels of the antioxidant glutathione (GSH) and reduce the levels of reactive oxygen species (ROS).[2] This is achieved in part by increasing the activity of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway that generates NADPH, which is required for the regeneration of reduced glutathione.[6]

Regulation of HSP27 Function: Phosphorylation and Oligomerization

The diverse functions of HSP27 are intricately regulated by its phosphorylation status and dynamic oligomeric assembly. In its unphosphorylated state, HSP27 typically exists as large oligomers, which are thought to be the primary form for its chaperone activity.[2][7]

Upon cellular stress, HSP27 is rapidly phosphorylated on several serine residues (Ser15, Ser78, and Ser82 in humans) primarily by MAPK-activated protein kinase 2/3 (MAPKAPK2/3), which is downstream of the p38 MAPK signaling pathway.[2][8] This phosphorylation event leads to the dissociation of the large oligomers into smaller species, such as dimers and tetramers.[2][7] While this was initially thought to diminish chaperone activity, it is now understood that these smaller, phosphorylated forms of HSP27 are crucial for other functions, including the regulation of actin cytoskeletal dynamics and the inhibition of apoptosis.[2] For instance, phosphorylated HSP27 is the form that binds to DAXX to inhibit apoptosis.[2]

Quantitative Data on HSP27 in Stress Response

The following tables summarize quantitative data related to the expression, phosphorylation, and oligomerization of HSP27 under various stress conditions.

| Stressor | Cell Type | Fold Change in HSP27 mRNA | Time Point | Reference |

| 2-chloroethyl ethyl sulfide (CEES) | Human Skin Equivalent | Concentration-dependent increase | 24 hours | [9] |

| ML346 (HSF1 Activator) | HeLa | ~2.5-fold (at 10 µM) | Not Specified | [10] |

Table 1: Quantitative Analysis of HSP27 Gene Expression Under Stress. This table illustrates the induction of HSP27 mRNA in response to chemical stressors.

| Stressor | Cell Type | Observation | Method | Reference |

| Carbachol (1 µM) | Canine Tracheal Smooth Muscle | Significant increase in phosphorylated HSP27 (c spot) | 2D Gel Electrophoresis | [8] |

| LY30 (TRAIL sensitizer) | Not Specified | Sustained phosphorylation of HSP27 | Western Blot | [11] |

Table 2: Changes in HSP27 Phosphorylation Under Stress. This table highlights the increase in HSP27 phosphorylation upon stimulation with different agents.

| Condition | Protein | Average Molecular Mass | Method | Reference |

| Wild-type | Human HSP27 | ~590 kDa | Size Exclusion Chromatography | [7] |

| Phosphorylation mimic mutations | Human HSP27 | Decreased molecular mass | Size Exclusion Chromatography | [7] |

| Equimolar mixture | HSP27 and αB-crystallin | Intermediate of homo-oligomers | Dynamic Light Scattering | [12] |

Table 3: Oligomeric States of HSP27. This table provides data on the size of HSP27 oligomers and how it is affected by phosphorylation and interaction with other proteins.

Signaling Pathways Involving HSP27

HSP27 is a key node in several critical signaling pathways that govern the cellular response to stress.

Figure 1: HSP27 Signaling Pathway in Stress Response. This diagram illustrates the activation of HSP27 via the p38 MAPK pathway and its subsequent roles.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of HSP27 are provided below.

Protocol 1: Western Blot Analysis of HSP27 Phosphorylation

This protocol details the detection of phosphorylated HSP27 in cell lysates.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.[13]

-

-

SDS-PAGE and Transfer:

-

Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF or nitrocellulose membrane.[14]

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody specific for phosphorylated HSP27 (e.g., anti-phospho-HSP27 Ser82) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.[13]

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imager or X-ray film.[14]

-

Figure 2: Western Blot Workflow for Phospho-HSP27. A flowchart outlining the key steps in performing a Western blot to detect phosphorylated HSP27.

Protocol 2: Immunoprecipitation of HSP27

This protocol describes the isolation of HSP27 and its interacting proteins from cell lysates.

-

Cell Lysate Preparation:

-

Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).[15]

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-HSP27 antibody or a control IgG overnight at 4°C with gentle rotation.[16]

-

Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Collect the beads by centrifugation.

-

Wash the beads three to five times with ice-cold lysis buffer.

-

-

Elution and Analysis:

-

Elute the bound proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.[16]

-

Protocol 3: Quantitative Real-Time PCR (qPCR) for HSP27 Gene Expression

This protocol outlines the measurement of HSP27 mRNA levels.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells using a suitable kit (e.g., RNeasy Mini Kit).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.[17]

-

-

qPCR:

-

Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for HSP27 and a reference gene (e.g., GAPDH).

-

Perform the qPCR reaction in a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of HSP27 mRNA.[10]

-

Protocol 4: In Vitro Chaperone Activity Assay

This protocol assesses the ability of HSP27 to prevent the aggregation of a model substrate protein.

-

Assay Setup:

-

Induction of Aggregation:

-

Induce protein aggregation by heating the samples at a specific temperature (e.g., 45°C).[18]

-

-

Measurement of Aggregation:

Protocol 5: Cell Viability Assay (MTT Assay)

This protocol measures the effect of HSP27 modulation on cell viability under stress.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the desired stressor in the presence or absence of agents that modulate HSP27 expression or function (e.g., siRNA, inhibitors).[20]

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 1-4 hours at 37°C.[21]

-

-

Formazan Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[21]

-

Calculate cell viability as a percentage of the control group.

-

Conclusion